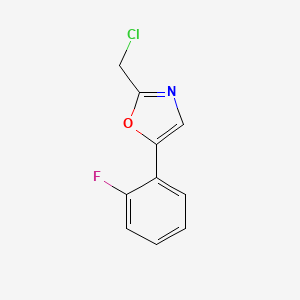
2-(クロロメチル)-5-(2-フルオロフェニル)-1,3-オキサゾール
概要
説明
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms
科学的研究の応用
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole typically involves the reaction of 2-fluorobenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3-oxazole
- 2-(Bromomethyl)-5-(2-fluorophenyl)-1,3-oxazole
- 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3-oxazole
Uniqueness
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
生物活性
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a fluorophenyl substituent on an oxazole ring, which enhances its reactivity and biological activity. The presence of the fluorine atom increases lipophilicity and stability, making it suitable for pharmaceutical applications.
The biological activity of 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole is primarily attributed to its ability to interact with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways including signal transduction and metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole exhibit antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for microbial survival.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives of oxazole have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including breast, lung, and colon cancers. The IC50 values for these compounds vary widely depending on structural modifications but often fall within the low micromolar range .
Case Studies
- Anticancer Activity : A study evaluated several oxazole derivatives for their cytotoxicity against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition and potential for further development as an anticancer agent .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of similar oxazole derivatives against various bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents.
Data Tables
特性
IUPAC Name |
2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANLEQVUGAXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















